3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
3-ethylsulfanyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-2-22-17-15(18(20)21)13-10-6-7-11-14(13)19-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZPEAFFNFMQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-phenylquinoline, the introduction of an ethylthio group can be achieved through nucleophilic substitution reactions using ethylthiol and a suitable leaving group. The carboxylic acid functionality can be introduced via oxidation reactions or through the use of carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or catalytic conditions. In one protocol, methyl esters were synthesized by reacting the acid with methanol in the presence of sulfuric acid or thionyl chloride (SOCl₂) as a catalyst . This modification improves lipid solubility for pharmacological applications.
Example reaction:
3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid + CH₃OH → Methyl 3-(ethylthio)-2-phenylquinoline-4-carboxylate
Amidation and Condensation
The carboxylic acid reacts with amines to form amides, a key step in drug development. For instance, coupling with 1-phenylpropylamine using carbodiimide reagents (e.g., EDC/HOBt) produced 3-ethyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide . Computational studies suggest such amides exhibit enhanced binding to biological targets like DNA gyrase .
Representative product structure:
textCCC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC(CC)C4=CC=CC=C4
(SMILES from PubChem CID 10524687)
Nucleophilic Substitution at the Ethylthio Group
The ethylthio (-S-CH₂CH₃) moiety participates in nucleophilic substitutions. Oxidation with hydrogen peroxide (H₂O₂) converts it to sulfoxide or sulfone derivatives, altering electronic properties . Additionally, displacement reactions with thiols or amines under basic conditions yield analogs with modified side chains .
Key transformation:
-
Sulfoxidation : -S-CH₂CH₃ → -SO-CH₂CH₃
-
Sulfonation : -S-CH₂CH₃ → -SO₂-CH₂CH₃
Cyclization and Hybridization
Hybridization with pharmacophoric moieties (e.g., triazoles, thiadiazoles) via cyclization enhances bioactivity. A study demonstrated condensation with 4-amino-5-R1-4H-1,2,4-triazole-3-thiols in POCl₃, yielding triazolothiadiazole-quinoline hybrids . These hybrids showed IC₅₀ values <10 μM against cancer cell lines (H460, MKN-45) .
Reaction scheme:
Quinoline-4-carboxylic acid + Triazole-thiol → Triazolothiadiazole-quinoline hybrid
Catalytic Functionalization
Magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@urea-thiazole) enable efficient arylations. Under solvent-free conditions at 80°C, the carboxylic acid reacts with aryl aldehydes to form 2-arylquinoline-4-carboxylic acids in >85% yield .
Optimized conditions:
-
Catalyst: Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride
-
Temperature: 80°C
Decarboxylation Reactions
Thermal decarboxylation at 150–200°C removes the carboxylic acid group, generating 3-(ethylthio)-2-phenylquinoline. This reaction is critical for synthesizing non-polar analogs for antimicrobial studies .
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives, including 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, have been extensively studied. Research indicates that modifications to the quinoline structure can enhance antibacterial efficacy against various pathogens.
Case Study: Antibacterial Evaluation
A study evaluated several derivatives of quinoline-4-carboxylic acid for their antibacterial activity using the agar diffusion method. The results demonstrated that structural modifications significantly influenced the compounds' effectiveness against strains such as Staphylococcus aureus and Escherichia coli. Notably, certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 64 µg/mL against S. aureus and 128 µg/mL against E. coli, outperforming standard antibiotics like ampicillin and gentamicin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5a | Staphylococcus aureus | 64 |
| 5b | Escherichia coli | 128 |
| Control | Ampicillin | Variable |
Anticancer Activity
The potential of this compound as an anticancer agent has been explored through its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in cancer progression, and their inhibition can lead to antiproliferative effects.
Case Study: HDAC Inhibition
In a recent study, derivatives including the phenylquinoline-4-carboxylic acid group were synthesized and tested for HDAC inhibitory activity. One compound (D28) showed selective inhibition of HDAC3 with an IC50 value of 24.45 µM, indicating its potential as a lead compound in cancer therapy . The study also highlighted the importance of incorporating various zinc-binding groups (ZBGs) to enhance inhibitory selectivity.
| Compound | HDAC Inhibition (IC50 µM) | Selectivity |
|---|---|---|
| D28 | 24.45 | HDAC3 |
| D29 | Improved | HDAC3 |
Antioxidant Activity
The antioxidant properties of quinoline derivatives are attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Case Study: Antioxidant Evaluation
A series of synthesized quinoline derivatives were evaluated for their antioxidant activity using the ABTS assay method. Compounds demonstrated varying levels of antioxidant activity, with some showing significant efficacy comparable to established antioxidants . This suggests that structural modifications can enhance the antioxidant potential of these compounds.
| Compound | Antioxidant Activity (ABTS Assay) |
|---|---|
| 14 | High |
| 21a,b | Moderate |
Mechanism of Action
The mechanism of action of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylthio and carboxylic acid groups can play crucial roles in binding interactions and overall molecular stability.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the ethylthio group, which may affect its biological activity and chemical reactivity.
3-Methylthio-2-phenylquinoline-4-carboxylic acid: Similar structure but with a methylthio group instead of an ethylthio group, potentially leading to different reactivity and properties.
Uniqueness
3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the ethylthio group, which can influence its chemical behavior and interactions with biological targets
Biological Activity
3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings.
Overview of Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit varying degrees of antimicrobial effects against different bacterial strains.
- Anticancer Activity : The compound has potential as an anticancer agent, particularly through mechanisms involving histone deacetylase (HDAC) inhibition.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, contributing to its therapeutic effects.
Antimicrobial Activity
Recent research indicates that quinoline derivatives, including this compound, demonstrate notable antibacterial properties. A study synthesized various derivatives and evaluated their activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antibacterial efficacy.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5a | S. aureus | Significant |
| 5b | MRSA | Moderate |
| 5c | E. coli | High |
| 5d | P. aeruginosa | Weak |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit HDACs. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.
The compound's mechanism involves the selective inhibition of HDAC3, which plays a vital role in cancer cell proliferation and survival. For instance, a derivative named D28 showed an IC50 value of 24.45 µM against HDAC3 without affecting other HDAC isoforms significantly.
Case Study
One study evaluated the anticancer effects of several synthesized quinoline derivatives on various cancer cell lines (H460, HT-29). The results indicated that certain compounds exhibited high selectivity towards specific cancer types with low IC50 values, suggesting promising therapeutic candidates for further development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D28 | H460 | 24.45 |
| D29 | MKN-45 | Not specified |
| D30 | U87MG | Not specified |
Enzyme Inhibition Studies
The inhibition of enzymes by quinoline derivatives is a critical aspect of their biological activity. For example, the compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways related to cancer and inflammation.
Findings
Research indicates that modifications to the quinoline structure can enhance enzyme binding affinity and selectivity. A comprehensive structure-activity relationship (SAR) analysis revealed that certain functional groups significantly improve inhibitory potency against target enzymes.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of parameters such as temperature, pH, and catalyst selection. For example, similar quinoline derivatives are synthesized using reflux conditions (e.g., ethanol/water mixtures) and base-promoted ring-expansion reactions (e.g., KOH) to stabilize intermediates . Purification via acid-base extraction (e.g., adjusting pH to precipitate the product) and characterization using NMR and MS ensures structural confirmation .
Q. What analytical techniques are most effective for characterizing quinoline-4-carboxylic acid derivatives, and how should conflicting spectral data be resolved?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for structural elucidation. For instance, NMR can identify ethylthio (–SCHCH) protons as a triplet (δ ~2.5–3.0 ppm) and aromatic protons (quinoline/phenyl) between δ 7.0–8.5 ppm . Conflicting data (e.g., unexpected splitting) may arise from impurities or tautomerism; repeating under anhydrous conditions or using 2D NMR (e.g., COSY, HSQC) can resolve ambiguities .
Q. How can regioselectivity be controlled during the introduction of the ethylthio group in quinoline derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Electrophilic substitution at the quinoline C3 position is favored due to electron-rich sulfur nucleophiles. Using bulky bases (e.g., LDA) or directing groups (e.g., –COOH at C4) can enhance selectivity. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Advanced Research Questions
Q. How does the ethylthio substituent influence the biological activity of quinoline-4-carboxylic acid derivatives compared to other substituents?
- Methodological Answer : The ethylthio group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., methyl, hydroxyl) using enzyme inhibition assays (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) can quantify activity differences. Molecular docking simulations (e.g., AutoDock Vina) may reveal steric or electronic interactions with target proteins .
Q. What are common side reactions encountered during the synthesis of thioether-containing quinolines, and how can they be mitigated?
- Methodological Answer : Oxidation of the ethylthio group to sulfoxide/sulfone or displacement by competing nucleophiles (e.g., hydroxide) are common. Mitigation strategies include inert atmosphere (N/Ar), low-temperature reactions, and using protecting groups (e.g., tert-butoxycarbonyl) for the carboxylic acid moiety . LC-MS monitoring of reaction progress helps identify byproducts early .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound in various solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict solvation effects, pKa (for –COOH), and degradation pathways. Solvent polarity parameters (e.g., Hansen solubility parameters) correlate with stability; polar aprotic solvents (DMF, DMSO) may stabilize the zwitterionic form . Molecular dynamics simulations (e.g., GROMACS) assess conformational flexibility in biological environments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for quinoline-4-carboxylic acid derivatives?
- Methodological Answer : Yield variations may stem from subtle differences in workup (e.g., crystallization vs. column chromatography) or reagent purity. Replicating procedures with strict control of anhydrous conditions and stoichiometry (e.g., using Karl Fischer titration for solvent water content) minimizes variability. Meta-analysis of published protocols (e.g., reaction time vs. temperature) can identify optimal parameters .
Research Applications
Q. What are the potential applications of this compound in drug discovery?
- Methodological Answer : Its scaffold is a candidate for antitubercular agents (targeting InhA) or kinase inhibitors. Structure-activity relationship (SAR) studies via combinatorial libraries (e.g., substituting phenyl/ethylthio groups) can optimize potency. In vitro ADMET assays (e.g., hepatic microsomal stability) assess pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
